N-[(1,4-dimethylpyrazol-3-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine

Catalog No.
S7591225
CAS No.
M.F
C12H16FN5
M. Wt
249.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1,4-dimethylpyrazol-3-yl)methyl]-6-ethyl-5-flu...

Product Name

N-[(1,4-dimethylpyrazol-3-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine

IUPAC Name

N-[(1,4-dimethylpyrazol-3-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine

Molecular Formula

C12H16FN5

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C12H16FN5/c1-4-9-11(13)12(16-7-15-9)14-5-10-8(2)6-18(3)17-10/h6-7H,4-5H2,1-3H3,(H,14,15,16)

InChI Key

WTPWDXKCRNKJTJ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=N1)NCC2=NN(C=C2C)C)F

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=NN(C=C2C)C)F
DMFP is a synthetic compound that belongs to the class of pyrimidine derivatives. It was first synthesized and characterized in 2010 by researchers at the Chinese Academy of Sciences. The compound has been shown to possess selective inhibition of histone deacetylase 6 (HDAC6), which is a promising target for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
DMFP is a white to off-white solid, with a molecular formula of C13H16FN5. It has a molecular weight of 261.30 g/mol and a melting point of 218-220°C. The compound has a solubility of 5 mg/mL in DMSO and is stable under normal conditions.
DMFP can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-amino-6-ethyl-5-fluoropyrimidine with 1,4-dimethylpyrazole-3-carbaldehyde in the presence of a reducing agent. The compound can be purified using various techniques such as column chromatography, recrystallization, and HPLC. The structure of DMFP can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
DMFP can be analyzed using various analytical methods such as UV-Vis spectroscopy, HPLC, GC-MS, and NMR spectroscopy. These techniques can be used to determine the purity, identity, and concentration of the compound.
DMFP has been shown to possess selective inhibition of HDAC6. HDAC6 is a critical enzyme involved in the regulation of numerous cellular processes such as protein degradation, anti-inflammatory responses, and cell division. Inhibition of HDAC6 has been shown to have therapeutic potential in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
In scientific experiments, it is essential to ensure the safety and toxicity of compounds such as DMFP. The toxicity and safety of DMFP have been evaluated in various studies. The compound has been shown to have low acute toxicity in mice, with a LD50 of greater than 2000 mg/kg. However, the chronic toxicity and safety of DMFP have not been fully evaluated in human subjects.
DMFP has potential applications in various fields of scientific research and industry. The compound's selective inhibition of HDAC6 makes it a potential candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. DMFP can also be used as a tool compound in basic research to study HDAC6 and its role in various cellular processes.
Research on DMFP is still in its early stages, with several studies focusing on its synthesis, characterization, and biological properties. There is ongoing research to explore the compound's potential applications in various fields of research and industry.
DMFP has potential implications in various fields of research and industry. The compound's selective inhibition of HDAC6 makes it a promising candidate for the development of new drugs for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. DMFP can also be used as a tool compound in basic research to study HDAC6 and its role in various cellular processes.
Despite its potential applications, there are still several limitations and challenges associated with DMFP. These include the lack of understanding of its long-term toxicity and safety in human subjects, the need for further optimization of its pharmacokinetic properties, and the development of more efficient synthesis methods. Future research directions could focus on the development of more potent and selective HDAC6 inhibitors, the evaluation of DMFP's safety and toxicity in human subjects, and the exploration of its potential applications in other fields such as drug development, agriculture, and materials science.
In conclusion, DMFP is a promising compound with potential applications in various fields of scientific research and industry. Further research is needed to fully understand its properties, safety, and potential applications. However, its selective inhibition of HDAC6 makes it a promising candidate for the development of new therapies for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

249.13897369 g/mol

Monoisotopic Mass

249.13897369 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-24-2023

Explore Compound Types